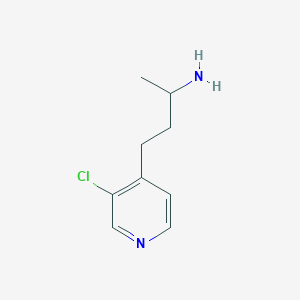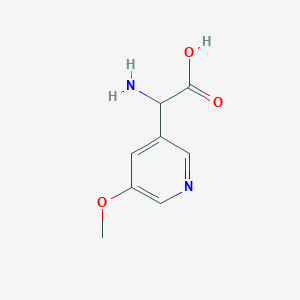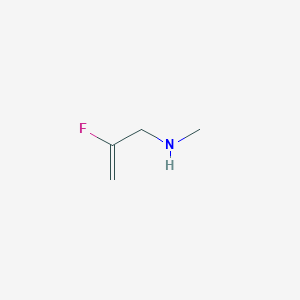
4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a chloromethyl group and a tetrahydro-2H-pyran-4-yl group, making it a versatile molecule for synthetic and analytical purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the reaction of appropriate pyrazole derivatives with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product.
化学反応の分析
Types of Reactions
4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles like amines, thiols, and alcohols are frequently employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their function. The pyrazole ring may interact with enzymes and receptors, modulating their activity and resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 4-(aminomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
- 4-(hydroxymethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
- 4-(methyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Uniqueness
4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is unique due to its chloromethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
特性
分子式 |
C9H13ClN2O |
|---|---|
分子量 |
200.66 g/mol |
IUPAC名 |
4-(chloromethyl)-5-(oxan-4-yl)-1H-pyrazole |
InChI |
InChI=1S/C9H13ClN2O/c10-5-8-6-11-12-9(8)7-1-3-13-4-2-7/h6-7H,1-5H2,(H,11,12) |
InChIキー |
BUXYPCSGPLIJKC-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=C(C=NN2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


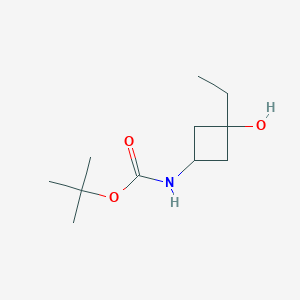
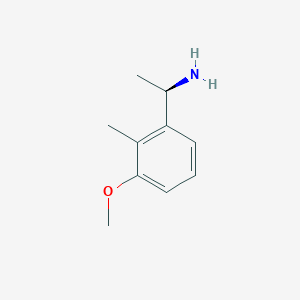
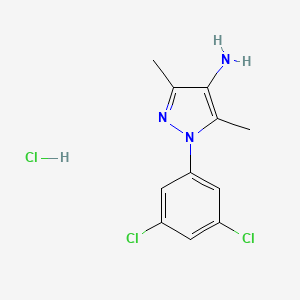
![6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)
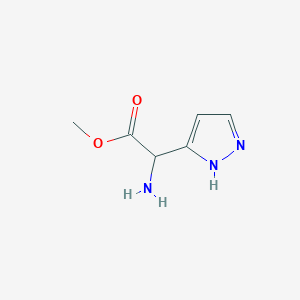

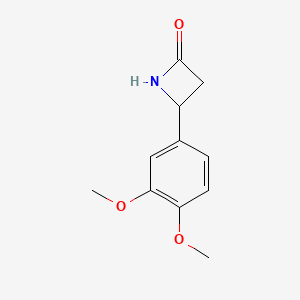
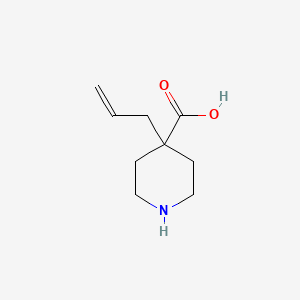
![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)


